1,1,1-Trifluoro-3-(isopentylamino)propan-2-ol
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Overview
Description
1,1,1-Trifluoro-3-(isopentylamino)propan-2-ol is a fluorinated organic compound with the molecular formula C8H16F3NO It is characterized by the presence of trifluoromethyl and isopentylamino groups attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-(isopentylamino)propan-2-ol typically involves the reaction of 1,1,1-trifluoroacetone with isopentylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{1,1,1-Trifluoroacetone} + \text{Isopentylamine} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-(isopentylamino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various alcohol derivatives.
Scientific Research Applications
1,1,1-Trifluoro-3-(isopentylamino)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-(isopentylamino)propan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The isopentylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-propanol: A simpler analog with similar trifluoromethyl and hydroxyl groups.
3-Amino-1,1,1-trifluoropropan-2-ol: Contains an amino group instead of an isopentylamino group.
3-Bromo-1,1,1-trifluoro-2-propanol: A brominated analog with different reactivity.
Uniqueness
1,1,1-Trifluoro-3-(isopentylamino)propan-2-ol is unique due to the presence of both trifluoromethyl and isopentylamino groups, which confer distinct chemical and physical properties. These features make it valuable for specific applications where such properties are desired.
Properties
Molecular Formula |
C8H16F3NO |
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Molecular Weight |
199.21 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-(3-methylbutylamino)propan-2-ol |
InChI |
InChI=1S/C8H16F3NO/c1-6(2)3-4-12-5-7(13)8(9,10)11/h6-7,12-13H,3-5H2,1-2H3 |
InChI Key |
LRGJYPSZHQQEQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC(C(F)(F)F)O |
Origin of Product |
United States |
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